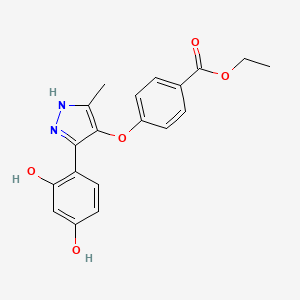![molecular formula C15H22N4O4 B2788723 N'-(5-methyl-1,2-oxazol-3-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380193-21-3](/img/structure/B2788723.png)
N'-(5-methyl-1,2-oxazol-3-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide” is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide” typically involves multiple steps:
Formation of the 5-Methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the morpholin-4-ylcyclobutyl group:
Coupling of the two fragments: The final step involves coupling the 5-methyl-1,2-oxazole ring with the morpholin-4-ylcyclobutyl group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions could target the oxamide functional group, potentially converting it to an amine.
Substitution: The compound may participate in substitution reactions, especially at the morpholine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cellular function.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-piperidin-4-ylcyclobutyl)methyl]oxamide
- N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-pyrrolidin-4-ylcyclobutyl)methyl]oxamide
Uniqueness
“N’-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide” is unique due to the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-11-9-12(18-23-11)17-14(21)13(20)16-10-15(3-2-4-15)19-5-7-22-8-6-19/h9H,2-8,10H2,1H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCRDSUPKUAPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)


![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2788651.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)


![6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2788660.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2788663.png)
